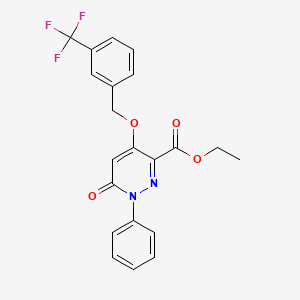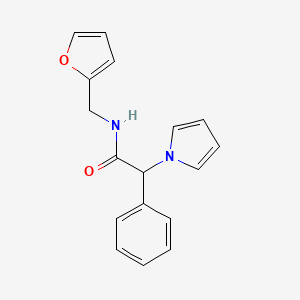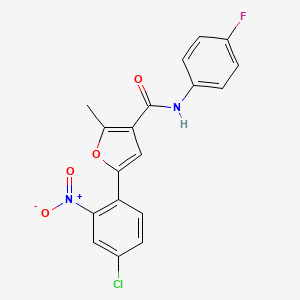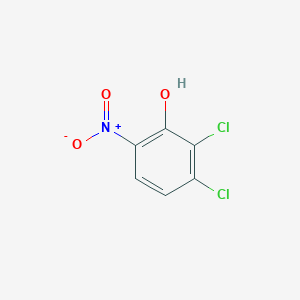![molecular formula C18H12ClFN2O2 B2709099 2-[4-(4-Chloro-3-fluorophenoxy)phenyl]-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile CAS No. 477846-59-6](/img/structure/B2709099.png)
2-[4-(4-Chloro-3-fluorophenoxy)phenyl]-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-[4-(4-Chloro-3-fluorophenoxy)phenyl]-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile” is a chemical compound with the CAS Number: 477846-59-6 . It has a molecular weight of 342.76 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C18H12ClFN2O2/c19-15-7-6-14(9-16(15)20)24-13-4-1-11(2-5-13)18-12(10-21)3-8-17(23)22-18/h1-2,4-7,9H,3,8H2,(H,22,23) .Physical and Chemical Properties Analysis
This compound is a solid . More detailed physical and chemical properties are not available in the retrieved data.Scientific Research Applications
Synthesis and Herbicidal Activity
Research has revealed the synthesis of fluorine-containing pyrazolo[3,4-d]pyrimidin-4-one derivatives, which exhibit herbicidal activity against various plants. These compounds are synthesized via a tandem aza-Wittig and annulation reactions, showing the potential of fluorine-containing compounds in agricultural applications (Liu, H., Wang, Hong-Qing, Ding, M., Liu, Zhaojie, & Xiao, W., 2006) Liu et al., 2006.
Optical Properties of Derivatives
The structural and optical properties of related pyridine derivatives have been studied, demonstrating their potential in materials science for the development of thin films with specific optical characteristics. These derivatives show promising applications in nanotechnology and materials engineering (Zeyada, H., El-Nahass, M., & El-Shabaan, M. M., 2016) Zeyada et al., 2016.
Corrosion Inhibition
Aryl pyrazolo pyridine derivatives have been investigated for their corrosion inhibition effects on copper, showcasing the chemical's utility in protecting metals from corrosion in acidic environments. This application is critical for industries dealing with metal preservation and maintenance (Sudheer & Quraishi, 2015) Sudheer & Quraishi, 2015.
Antiviral Applications
Azafluorene derivatives have been synthesized and evaluated as inhibitors of SARS-CoV-2 RdRp, the RNA-dependent RNA polymerase of the novel coronavirus, highlighting the potential of pyridine carbonitriles in developing antiviral drugs (Venkateshan, M., Muthu, M., Suresh, J., & Ranjith Kumar, R., 2020) Venkateshan et al., 2020.
Fluorescence Properties
Studies on the spectral properties of novel fluorophores based on pyridine derivatives indicate their applications in developing materials with specific fluorescence characteristics, useful in sensors, and imaging technologies (Danko, M., Hrdlovič, P., Kulhanek, J., & Bureš, F., 2011) Danko et al., 2011.
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been known to target voltage-gated na+ channels, which play important roles in establishing pathological neuronal hyperexcitability associated with chronic pain in humans .
Mode of Action
It is suggested that similar compounds act as broad-spectrum na+ channel blockers, exhibiting high potency, fast onset kinetics, and high levels of state dependence .
Biochemical Pathways
Similar compounds have been known to affect the pathways involving voltage-gated na+ channels .
Result of Action
Similar compounds have been known to control pain states by blocking na+ channels .
Properties
IUPAC Name |
6-[4-(4-chloro-3-fluorophenoxy)phenyl]-2-oxo-3,4-dihydro-1H-pyridine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClFN2O2/c19-15-7-6-14(9-16(15)20)24-13-4-1-11(2-5-13)18-12(10-21)3-8-17(23)22-18/h1-2,4-7,9H,3,8H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGYVNEXGIPFRFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=C1C#N)C2=CC=C(C=C2)OC3=CC(=C(C=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[6-ethoxy-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2709017.png)

![(S)-a-[Fmoc-(methyl)amino]cyclohexaneacetic acid](/img/structure/B2709019.png)
![2-{[2-(Trifluoromethyl)phenyl]formamido}acetic acid](/img/structure/B2709021.png)



![2-[(2-Bromobenzoyl)amino]-4-(methylsulfonyl)butanoic acid](/img/structure/B2709032.png)





